PEG12 Linker Length Outperforms PEG4, PEG8, and PEG16 in Heterobivalent Agent Potency and Tumor Targeting
In a head-to-head comparison of PEG linker lengths in heterobivalent agents targeting integrin αvβ3 and uPAR, the PEG12-containing heterodimer demonstrated superior in vitro potency and in vivo tumor targeting compared to PEG4, PEG8, and PEG16 linkers [1]. In vitro screening showed PEG12 as the most potent (lowest readout = highest potency). In vivo, the PEG12 heterodimer achieved tumor uptake of 3.63 ± 0.15% ID/g, significantly exceeding PEG8 (3.01 ± 0.15), PEG16 (2.23 ± 0.25), and PEG4 (1.87 ± 0.21) [1].
| Evidence Dimension | In vitro potency (relative readout, lower = more potent) and in vivo tumor uptake (% ID/g) |
|---|---|
| Target Compound Data | In vitro readout: 415.8; Tumor uptake: 3.63 ± 0.15% ID/g |
| Comparator Or Baseline | PEG4: readout 1311.5, uptake 1.87 ± 0.21; PEG8: readout 635.1, uptake 3.01 ± 0.15; PEG16: readout 1021.2, uptake 2.23 ± 0.25 |
| Quantified Difference | PEG12 potency 3.2× greater than PEG4; tumor uptake 1.94× higher than PEG4 and 1.21× higher than PEG8 |
| Conditions | U87MG glioblastoma cells; in vitro screening via photo-click platform; in vivo PET imaging in xenograft mice |
Why This Matters
Selecting Fmoc-aminooxy-PEG12-acid over shorter PEG variants ensures optimal conjugate potency and tumor targeting efficiency, directly impacting experimental outcomes in drug conjugate development.
- [1] Wang Y, et al. Photo-Click-Facilitated Screening Platform for the Development of Hetero-Bivalent Agents with High Potency. J Org Chem. 2020;85(9):5771–5777. doi:10.1021/acs.joc.9b03122 View Source
